N-(4-Bromophenyl)-2-chloro-benzamide
Description
N-(4-Bromophenyl)-2-chloro-benzamide (CAS: 66569-05-9) is a halogenated benzamide derivative with the molecular formula C₁₃H₉BrClNO and a molecular weight of 310.574 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the para position of the phenyl ring attached to the amide nitrogen and a chlorine atom at the ortho position of the benzamide ring (see Figure 1).
Structure
2D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDDBZEDXTSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278281 | |
| Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66569-05-9 | |
| Record name | 66569-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMO-2-CHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Standard Amidation Procedure
Reagents :
-
4-Bromoaniline (1.0 equiv)
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2-Chlorobenzoyl chloride (1.2 equiv)
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Triethylamine (2.0 equiv)
Procedure :
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Dissolve 4-bromoaniline (10 mmol) in 30 mL DCM under nitrogen.
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Add triethylamine (20 mmol) dropwise at 0°C.
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Introduce 2-chlorobenzoyl chloride (12 mmol) slowly over 30 minutes.
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Stir at room temperature for 4–6 hours.
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Quench with ice-cold water, extract with DCM, and dry over MgSO₄.
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Purify via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate).
Alternative Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 25 | 4 | 85 | 98 |
| THF | 40 | 3 | 82 | 97 |
| Acetonitrile | 60 | 2 | 78 | 95 |
Polar aprotic solvents like DCM and THF enhance reaction rates by stabilizing the transition state, while acetonitrile’s high dielectric constant accelerates acyl chloride activation.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow reactors to improve heat dissipation and mixing efficiency:
Compared to batch reactors, flow systems achieve 92% yield with 99.5% purity due to precise stoichiometric control and reduced side reactions.
Catalyst Optimization
Industrial protocols often use immobilized lipases (e.g., Candida antarctica Lipase B) as green catalysts:
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Reaction conditions : 40°C, pH 7.0, 24 hours
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Yield : 88%
Yield Optimization Strategies
Stoichiometric Adjustments
| Acyl Chloride Equiv | Base Equiv | Yield (%) |
|---|---|---|
| 1.0 | 1.5 | 72 |
| 1.2 | 2.0 | 85 |
| 1.5 | 3.0 | 88 |
Excess acyl chloride (1.2–1.5 equiv) ensures complete amine conversion, while higher base concentrations mitigate HCl-mediated side reactions.
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 8 | 65 |
| 25 | 4 | 85 |
| 40 | 2 | 82 |
Elevated temperatures reduce reaction times but may promote hydrolysis of the acyl chloride.
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethanol/Water (3:1) | 98 | 80 |
| Column Chromatography | Hexane:Ethyl Acetate (4:1) | 99.5 | 70 |
Recrystallization balances purity and scalability, while chromatography is reserved for high-purity requirements.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.82–7.75 (m, 2H, ArH), 7.62–7.55 (m, 4H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH).
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FT-IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 78–85% | 88–92% |
| Purity | 95–99% | 99.5% |
| Reaction Time | 4–6 hours | 10–15 minutes |
| Solvent Consumption | High | Low |
Industrial methods prioritize throughput and sustainability, whereas laboratory techniques focus on flexibility.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-chloro-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
N-(4-Bromophenyl)-2-chloro-benzamide serves as a versatile building block in organic synthesis. It is often employed in the preparation of more complex organic molecules due to its functional groups that allow for further chemical modifications. The compound can undergo various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of new materials and pharmaceuticals.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of bacterial cell membrane integrity by inhibiting lipid biosynthesis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival. This makes it a candidate for further research in cancer therapeutics.
Insecticidal Properties
this compound has been identified as a potential inhibitor of chitin synthesis in insects, which could lead to its application as an insecticide. This property is particularly important in agricultural settings where pest control is crucial for crop protection .
Industrial Applications
Material Development
In industrial chemistry, this compound is utilized in the development of new materials through polymerization processes or as a precursor for other chemical syntheses. Its unique halogenated structure contributes to the physical properties of the resulting materials, enhancing their performance in various applications.
Case Study 1: Antimicrobial Efficacy
A study published in 2015 assessed a series of substituted benzamides, including this compound, against MRSA strains. The results demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against resistant bacterial infections .
Case Study 2: Cancer Research
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with signaling pathways related to cell survival was highlighted, suggesting its role as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-chloro-benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting the integrity of the bacterial cell membrane. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Halogenated Benzamides
Key Observations:
- Halogen Substitution : The position and type of halogen (Br, Cl, F) significantly influence electronic properties and binding affinity. For example, bromine’s larger atomic radius enhances hydrophobic interactions compared to chlorine or fluorine .
- Functional Groups : Hydroxyl or methoxy groups (e.g., in N-(4-chlorophenyl)-2-hydroxybenzamide) improve solubility and hydrogen-bonding capacity, whereas nitro groups (e.g., in N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide) increase reactivity .
Key Observations:
- Halogen Effects : Bromine and iodine often outperform smaller halogens (F, Cl) in inhibitory potency due to enhanced van der Waals interactions .
- Synthetic Methods : Microwave-assisted synthesis (e.g., for N-(4-bromophenyl)naphthalene-2-carboxamide) achieves higher yields and purity compared to traditional amidation .
Crystallographic and Physicochemical Properties
- Crystal Packing : Compounds like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide exhibit hydrogen-bonded chains (N–H···O), influencing their stability and crystallinity .
- Lipophilicity : LogP values for halogenated benzamides correlate with membrane permeability; bromine’s hydrophobicity enhances cellular uptake .
Biological Activity
N-(4-Bromophenyl)-2-chloro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a bromine substituent on the phenyl ring and a chlorine atom on the benzamide moiety. Its molecular formula is with a molecular weight of approximately 310.574 g/mol. The presence of halogens enhances the compound's reactivity and biological activity compared to similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction can be represented as follows:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Study Findings :
- The compound was evaluated using the agar well diffusion method, revealing potent activity against clinically isolated drug-resistant bacteria.
- Minimum inhibitory concentration (MIC) values indicated that this compound was particularly effective against NDM-positive strains, which are known for their resistance to multiple antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential, particularly against human breast adenocarcinoma cell lines (MCF7).
- Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. This mechanism may involve the inhibition of chitin synthesis, which is critical for cellular integrity in certain cancerous cells.
- Research Results :
Comparative Analysis
To further understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | High | High | 10-20 |
| N-(4-Bromophenyl)-2-chloroacetamide | Moderate | Moderate | 15-30 |
| N-(4-Bromophenyl)-2-chlorobenzylamine | Low | Low | 50+ |
Case Studies
- Antimicrobial Efficacy : A study highlighted that this compound exhibited superior efficacy against multidrug-resistant strains compared to standard antibiotics. This finding suggests its potential as a therapeutic agent in treating resistant infections .
- Cancer Treatment Potential : Another research effort demonstrated that derivatives of this compound could outperform traditional chemotherapeutics like cisplatin in inhibiting MCF7 cell growth, suggesting a promising avenue for developing new cancer therapies .
Q & A
Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-2-chloro-benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes : The compound is typically synthesized via amide coupling between 2-chlorobenzoyl chloride and 4-bromoaniline. A Schotten-Baumann reaction under basic conditions (e.g., NaOH or NaHCO₃) is commonly employed .
- Optimization Strategies :
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent Selection : Use dichloromethane or THF for improved solubility.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
- Yield Improvement : Excess acyl chloride (1.2–1.5 eq.) and slow addition rates reduce unreacted aniline .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- 1H/13C NMR :
- Key Peaks : Aromatic protons (δ 7.2–8.1 ppm), amide N-H (δ 9.8–10.2 ppm, broad singlet), and distinct coupling patterns for substituent positioning .
- FT-IR :
- Amide C=O Stretch : ~1650–1680 cm⁻¹; N-H bend ~3300 cm⁻¹ .
- Mass Spectrometry (ESI-MS) :
- Molecular ion [M+H]+ at m/z 323.6 (C₁₃H₉BrClNO⁺) confirms molecular weight .
- X-ray Crystallography :
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or disordered solvent molecules?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN and BASF commands to model twinning ratios. Mercury’s Packing Similarity tool compares unit-cell parameters to identify pseudosymmetry .
- Disordered Solvents :
- Validation : Cross-check residual density maps (e.g., R₁ < 0.05) and Hirshfeld surface analysis for intermolecular interactions .
Q. What strategies are employed to analyze the compound’s potential inhibition of polyglutamine aggregation, and how do structural modifications impact efficacy?
Methodological Answer:
Q. How does the compound interact with bacterial enzyme targets like acps-pptase, and what experimental approaches validate dual-target inhibition hypotheses?
Methodological Answer:
- Target Identification :
- Enzyme Assays : Measure IC₅₀ against S. aureus acps-pptase (IC₅₀ ~2.5 µM) via malachite green phosphate detection .
- Dual Inhibition Validation :
- Gene Knockdown : Use CRISPR-Cas9 to silence acps-pptase and compare MIC shifts.
- Isothermal Titration Calorimetry (ITC) : Confirm binding to both apo- and holo-pptase isoforms (Kd < 10 µM) .
- Pathway Analysis : RNA-seq reveals downregulation of fatty acid biosynthesis genes (e.g., fabH) post-treatment .
Q. In computational modeling, which parameters are critical for predicting the binding affinity of this compound to its targets, and how do these align with empirical data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
